

# Application Note: Mass Spectrometry

## Fragmentation Analysis of Cefazolin- $^{13}\text{C}_2,^{15}\text{N}$

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### Compound of Interest

Compound Name: Cefazolin- $^{13}\text{C}_2,^{15}\text{N}$

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## Introduction

Cefazolin is a first-generation cephalosporin antibiotic widely utilized for the prevention and treatment of bacterial infections, particularly surgical site infections. To facilitate pharmacokinetic and bioequivalence studies, a stable isotopically labeled internal standard, **Cefazolin- $^{13}\text{C}_2,^{15}\text{N}$** , is commonly employed in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Understanding the fragmentation pattern of both the parent drug and its labeled analog is crucial for developing robust and specific analytical methods. This application note provides a detailed overview of the mass spectrometry fragmentation of **Cefazolin- $^{13}\text{C}_2,^{15}\text{N}$** , including experimental protocols and quantitative data.

## Mass Spectrometry Fragmentation Pattern

Cefazolin, like other cephalosporins, undergoes characteristic fragmentation in the mass spectrometer, primarily involving the cleavage of the  $\beta$ -lactam ring. The inclusion of two  $^{13}\text{C}$  atoms and one  $^{15}\text{N}$  atom in **Cefazolin- $^{13}\text{C}_2,^{15}\text{N}$**  results in a 3 Dalton mass shift in the precursor ion and its corresponding fragment ions, allowing for clear differentiation from the unlabeled Cefazolin.

The fragmentation of Cefazolin typically occurs in positive ion mode through electrospray ionization (ESI), where the protonated molecule  $[\text{M}+\text{H}]^+$  is selected as the precursor ion.

Collision-induced dissociation (CID) then leads to the formation of specific product ions. The most common fragmentation pathways involve the opening of the  $\beta$ -lactam ring and subsequent cleavages.

## Quantitative Fragmentation Data

The following table summarizes the key mass transitions for Cefazolin and its isotopically labeled internal standard, **Cefazolin-13C2,15N**, as observed in multiple reaction monitoring (MRM) mode.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Description
Cefazolin	455.0	323.0	Loss of the methylthiadiazole group
Cefazolin	455.0	156.0	Cleavage of the $\beta$ -lactam ring
Cefazolin-13C2,15N	458.0	326.0	Loss of the methylthiadiazole group (labeled)
Cefazolin-13C2,15N	458.0	159.0	Cleavage of the $\beta$ -lactam ring (labeled)

## Experimental Protocols

This section details a typical experimental protocol for the analysis of Cefazolin and **Cefazolin-13C2,15N** using LC-MS/MS.

### Sample Preparation: Protein Precipitation

- To 100  $\mu$ L of plasma or serum sample, add 300  $\mu$ L of acetonitrile containing the internal standard (**Cefazolin-13C2,15N**) at a suitable concentration.
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase A.
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

## Liquid Chromatography (LC)

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution:
  - 0-0.5 min: 5% B
  - 0.5-2.5 min: 5-95% B
  - 2.5-3.5 min: 95% B
  - 3.5-3.6 min: 95-5% B
  - 3.6-5.0 min: 5% B
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40°C.

## Mass Spectrometry (MS)

- Mass Spectrometer: A triple quadrupole mass spectrometer.

- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Ion Spray Voltage: 5500 V.
- Source Temperature: 500°C.
- Curtain Gas: 30 psi.
- Collision Gas: Nitrogen.
- Ion Source Gas 1: 50 psi.
- Ion Source Gas 2: 50 psi.
- Multiple Reaction Monitoring (MRM) Transitions:
  - Cefazolin: 455.0 → 323.0 (Quantifier), 455.0 → 156.0 (Qualifier)
  - **Cefazolin-13C2,15N**: 458.0 → 326.0 (Quantifier), 458.0 → 159.0 (Qualifier)

## Visualizations

### Fragmentation Pathway of Cefazolin-13C2,15N

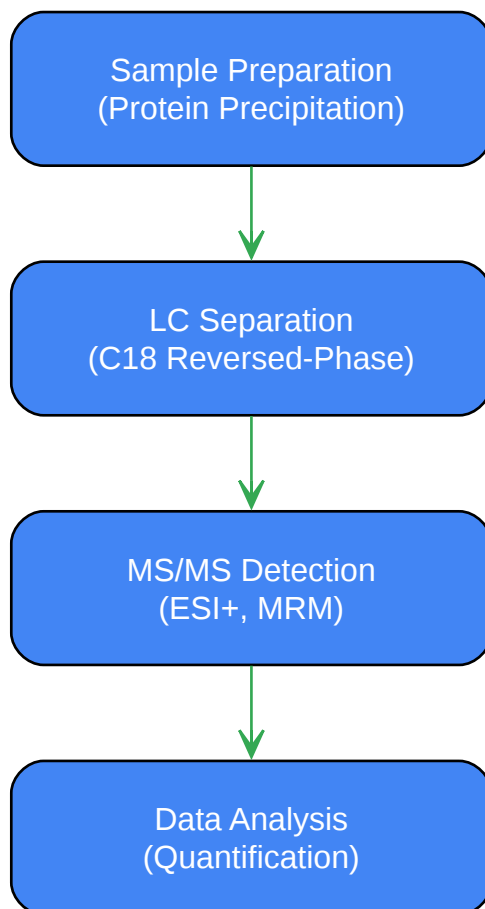
The following diagram illustrates the proposed fragmentation pathway of protonated **Cefazolin-13C2,15N**. The labels on the atoms indicate the positions of the 13C and 15N isotopes.

Caption: Proposed fragmentation pathway of **Cefazolin-13C2,15N**.

## Experimental Workflow

The diagram below outlines the logical flow of the experimental protocol for the quantitative analysis of Cefazolin.

## LC-MS/MS Workflow for Cefazolin Analysis



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Caption: LC-MS/MS workflow for Cefazolin quantification.

## Conclusion

This application note provides a comprehensive guide to the mass spectrometric fragmentation of **Cefazolin-13C<sub>2</sub>,15N**, a critical internal standard for the accurate quantification of Cefazolin in biological matrices. The detailed experimental protocols and fragmentation data presented herein will aid researchers and scientists in developing and validating robust LC-MS/MS methods for pharmacokinetic and other drug development studies. The use of a stable isotopically labeled internal standard is essential for mitigating matrix effects and ensuring the reliability of bioanalytical results.

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